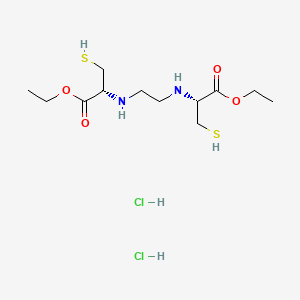

Bicisate dihydrochloride

Vue d'ensemble

Description

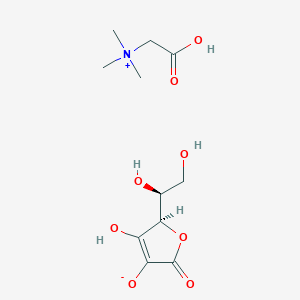

Bicisate dihydrochloride, also known as ethyl cysteinate dimer (ECD), is a N,N’-1,2-ethylene-di-yl-bis-L-cysteinate diethyl ester . It is used in conjunction with technetium Tc99m as a tracer to measure cerebral blood flow with single-photon emission computed tomography (SPECT) .

Synthesis Analysis

The exact synthesis process of this compound is not explicitly mentioned in the available resources .Molecular Structure Analysis

The molecular formula of this compound is C12H26Cl2N2O4S2 . The precise structure of the Technetium complex is [N, N’-ethylenedi-L-cysteinato (3-)]oxo [99mTc] technetium (V), diethyl ester .Chemical Reactions Analysis

Bicisate is metabolized to form mono- and di-acids by the action of esterases . The exact metabolic transformation has not been elucidated .Physical And Chemical Properties Analysis

The average mass of this compound is 397.382 Da and the monoisotopic mass is 396.071106 Da . The water solubility is 0.0867 mg/mL . The logP values calculated by ALOGPS and Chemaxon are 1.28 and 0.64 respectively . The pKa values for the strongest acidic and basic are 9.65 and 5.76 respectively .Applications De Recherche Scientifique

Brain Perfusion Imaging : Studies have explored the retention mechanism of 99mTc-bicisate as a brain perfusion imaging agent. It is particularly notable for its selective primate brain retention, which is a result of its metabolism in primate brain tissue leading to the formation of a nonlipophilic complex from ester hydrolysis (Walovitch et al., 1994).

Impurity Profiling : A study conducted in 2018 focused on the impurity profiling of bicisate, using a HPLC-UV-CAD method. This research is crucial for understanding the chemical purity and potential contaminants in bicisate preparations (Wahl et al., 2018).

Evaluation in Chronic Brain Diseases : A multicenter study compared 99mTc-bicisate with 133Xe to evaluate bicisate as a tracer of CBF distribution in humans. The study confirmed its effectiveness in chronic brain diseases, although it did not show reperfusion hyperemia in subacute stroke cases (Lassen & Sperling, 1994).

Ischemic Stroke Localization : Research has shown that single-photon emission computed tomography (SPECT) imaging with 99mTc-bicisate is effective in localizing ischemic strokes and may assist in understanding the underlying mechanisms of a stroke (Brass et al., 1994).

Rapid Preparation Method : A study introduced a rapid preparation method for technetium-99m bicisate, demonstrating that microwave heating can efficiently prepare 99mTc-bicisate, highlighting an advancement in its preparation technique (Hung et al., 1997).

Mécanisme D'action

Target of Action

Bicisate dihydrochloride, also known as ethyl cysteinate dimer (ECD), is primarily used as a tracer in conjunction with technetium Tc99m to measure cerebral blood flow . Its primary target is the brain, specifically the areas affected by stroke .

Mode of Action

This compound forms a stable, lipophilic complex with technetium Tc99m that can cross the blood-brain barrier . This complex is retained in the brain due to stereospecific de-esterification to hydrophilic acid derivatives . Both DD and LL isomers demonstrate brain uptake, but only the LL isomer presents brain retention . The localization of bicisate in the brain is performed by passive diffusion and the presence of slow hydrolysis in the blood .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion into a hydrophilic acid derivative through stereospecific de-esterification . This process allows the compound to be retained in the brain, contributing to its function as a tracer for cerebral blood flow .

Pharmacokinetics

The pharmacokinetic profile of this compound in blood fits a three-compartment model with half-lives of 43 seconds, 49.5 minutes, and 533 minutes . Its neutral and lipophilic nature provides it with high stability, allowing it to be used several hours after preparation .

Result of Action

The primary result of this compound’s action is the localization of stroke in patients. It is used in single photon emission computerized tomography (SPECT) as an adjunct to conventional CT or MRI in the localization of stroke in patients where the presence of a stroke has already been diagnosed .

Action Environment

The action of this compound is influenced by its environment. Its neutral and lipophilic nature allows it to cross the blood-brain barrier, and its stability allows it to be used several hours after preparation . The amount of Tc99m bicisate is stable in the brain until about 6 hours .

Safety and Hazards

Side effects of Bicisate dihydrochloride include headache, dizziness, seizure, agitation, anxiety, feeling unwell (malaise), drowsiness, problems with smell, hallucinations, rash, nausea, lightheadedness/fainting, cardiac failure, high blood pressure (hypertension), chest pain (angina), interruptions in breathing (apnea), and bluish discoloration of skin due to low oxygen levels (cyanosis) . Contact with skin and eyes should be avoided .

Analyse Biochimique

Biochemical Properties

Bicisate dihydrochloride plays a crucial role in biochemical reactions due to its ability to form a stable, lipophilic complex with technetium Tc99m. This complex can cross intact cell membranes and the blood-brain barrier by passive diffusion . The neutral and lipophilic nature of this compound, provided by its N2S2 core, allows it to be used several hours after preparation . The compound interacts with esterases, which metabolize it to form mono- and di-acids . These interactions are essential for its high brain uptake and retention .

Cellular Effects

This compound influences various cellular processes, particularly in the brain. The compound’s ability to cross the blood-brain barrier and cell membranes allows it to localize in brain tissues affected by stroke . The hydrolysis of this compound forms monoacid and diacid derivatives, which result in high brain uptake and retention . This uptake is dependent on the blood flow directed to the brain, making it an effective tracer for identifying areas affected by stroke .

Molecular Mechanism

The molecular mechanism of this compound involves its complexation with technetium Tc99m. This complex is stable and lipophilic, allowing it to cross cell membranes and the blood-brain barrier by passive diffusion . Once in the brain, this compound is metabolized by esterases to form mono- and di-acids . These metabolites are retained in the brain, providing a clear image of cerebral blood flow during SPECT imaging .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability is attributed to its N2S2 core, which allows it to be used several hours after preparation . The retention of this compound in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives . This retention is stable until about six hours post-injection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively crosses the blood-brain barrier and localizes in brain tissues affected by stroke .

Metabolic Pathways

This compound is primarily metabolized by esterases to form mono- and di-acids . These metabolic transformations are crucial for its high brain uptake and retention . The compound and its major metabolites are not protein-bound and are primarily excreted by the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues by passive diffusion . Its lipophilic nature allows it to cross intact cell membranes and the blood-brain barrier . The compound’s distribution is influenced by blood flow, particularly in the brain, where it localizes in areas affected by stroke .

Subcellular Localization

The subcellular localization of this compound is primarily in the brain, where it is retained due to stereospecific de-esterification to hydrophilic acid derivatives . This localization is achieved through passive diffusion across cell membranes and the blood-brain barrier . The compound’s retention in the brain is stable until about six hours post-injection .

Propriétés

IUPAC Name |

ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKASNZKRIQURIX-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046656 | |

| Record name | Bicisate dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14344-58-2 | |

| Record name | Bicisate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicisate dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicisate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICISATE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B005P07V07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)